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Compound of Interest

Compound Name: 2-Propylisonicotinic acid

Cat. No.: B1282791 Get Quote

Disclaimer: Experimental spectroscopic data for 2-Propylisonicotinic acid (CAS 57663-82-8)

is not readily available in published literature. The data presented in this guide is based on

established spectroscopic prediction software and should be considered theoretical.

Researchers are advised to confirm these predictions with experimental data.

Introduction
2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with

a propyl substituent at the 2-position. Its chemical structure suggests potential applications in

medicinal chemistry and materials science, necessitating a thorough understanding of its

physicochemical properties. Spectroscopic analysis is a cornerstone of molecular

characterization, providing detailed information about the structure, bonding, and electronic

properties of a compound. This technical guide provides a summary of the predicted

spectroscopic data for 2-Propylisonicotinic acid and outlines general experimental protocols

for its analysis.
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Parameter Value

IUPAC Name 2-propylpyridine-4-carboxylic acid

CAS Number 57663-82-8

Molecular Formula C₉H₁₁NO₂

Molecular Weight 165.19 g/mol

SMILES CCCC1=NC=CC(=C1)C(=O)O

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Propylisonicotinic
acid. These predictions were generated using a combination of freely available spectroscopic

prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 - 12.0 br s 1H -COOH

~8.65 d 1H H-6 (Pyridine)

~7.80 s 1H H-3 (Pyridine)

~7.70 d 1H H-5 (Pyridine)

~2.85 t 2H -CH₂-CH₂-CH₃

~1.75 sext 2H -CH₂-CH₂-CH₃

~0.95 t 3H -CH₂-CH₂-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~168.0 -COOH

~160.0 C-2 (Pyridine)

~150.0 C-6 (Pyridine)

~145.0 C-4 (Pyridine)

~122.0 C-3 (Pyridine)

~120.0 C-5 (Pyridine)

~38.0 -CH₂-CH₂-CH₃

~22.0 -CH₂-CH₂-CH₃

~14.0 -CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

2960-2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1600, ~1560 Medium
C=C, C=N stretch (Pyridine

ring)

~1465 Medium C-H bend (Aliphatic)

~1300 Medium O-H bend (in-plane)

~1200 Strong C-O stretch

~920 Broad, Medium O-H bend (out-of-plane)
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Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

165 ~80 [M]⁺ (Molecular Ion)

150 ~20 [M - CH₃]⁺

136 ~100
[M - C₂H₅]⁺ or [M - COOH +

H]⁺

122 ~40 [M - C₃H₇]⁺

120 ~30 [M - COOH]⁺

78 ~50 [Pyridine]⁺ fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-Propylisonicotinic acid is expected to be similar to that of

isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary

absorptions are due to π → π* transitions within the pyridine ring and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~215 ~10,000 π → π

~265 ~5,000 π → π

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Propylisonicotinic acid.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Propylisonicotinic acid in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum to determine the relative number of protons.

IR Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid

sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be

used. For less volatile compounds, electrospray ionization (ESI) from a solution may be

more appropriate.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 2-Propylisonicotinic acid in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen

to give an absorbance reading between 0.1 and 1.0.

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm

using a dual-beam spectrophotometer. Use the pure solvent as a reference.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known.

Visualizations
General Experimental Workflow
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Caption: General workflow for the synthesis and spectroscopic analysis of 2-
Propylisonicotinic acid.

Relationship between Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and the structural information

obtained.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 2-Propylisonicotinic acid based on predictive methods. The presented data and

general protocols serve as a valuable resource for researchers and scientists in the fields of

chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is

theoretical and awaits experimental verification for definitive structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Propylisonicotinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282791#spectroscopic-analysis-of-2-
propylisonicotinic-acid]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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